Cas no 2137803-95-1 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-)

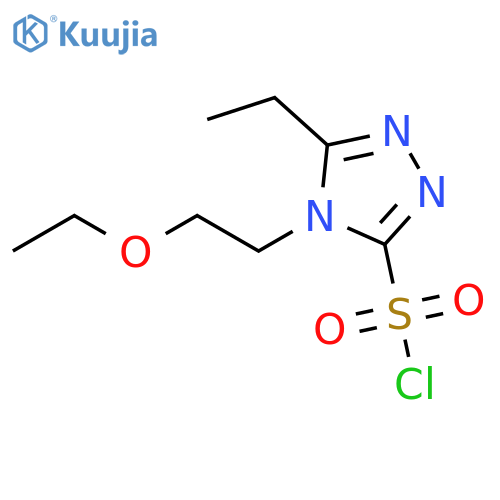

2137803-95-1 structure

商品名:4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-

CAS番号:2137803-95-1

MF:C8H14ClN3O3S

メガワット:267.733059406281

CID:5298746

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 化学的及び物理的性質

名前と識別子

-

- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-

-

- インチ: 1S/C8H14ClN3O3S/c1-3-7-10-11-8(16(9,13)14)12(7)5-6-15-4-2/h3-6H2,1-2H3

- InChIKey: FHIHHBXHGYEHOH-UHFFFAOYSA-N

- ほほえんだ: N1=C(CC)N(CCOCC)C(S(Cl)(=O)=O)=N1

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782658-10.0g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 10.0g |

$4667.0 | 2025-02-22 | |

| Enamine | EN300-782658-0.5g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 0.5g |

$1043.0 | 2025-02-22 | |

| Enamine | EN300-782658-2.5g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 2.5g |

$2127.0 | 2025-02-22 | |

| Enamine | EN300-782658-1.0g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 1.0g |

$1086.0 | 2025-02-22 | |

| Enamine | EN300-782658-0.1g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 0.1g |

$956.0 | 2025-02-22 | |

| Enamine | EN300-782658-0.05g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 0.05g |

$912.0 | 2025-02-22 | |

| Enamine | EN300-782658-0.25g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 0.25g |

$999.0 | 2025-02-22 | |

| Enamine | EN300-782658-5.0g |

4-(2-ethoxyethyl)-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride |

2137803-95-1 | 95.0% | 5.0g |

$3147.0 | 2025-02-22 |

4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl- 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

2137803-95-1 (4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2230780-65-9(IL-17A antagonist 3)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量